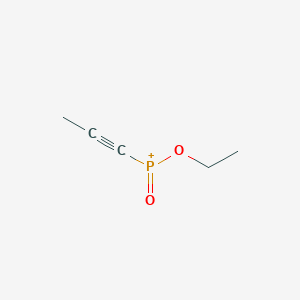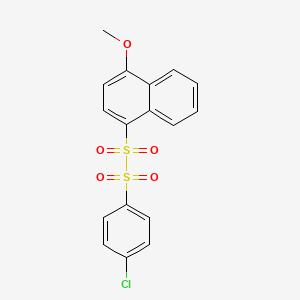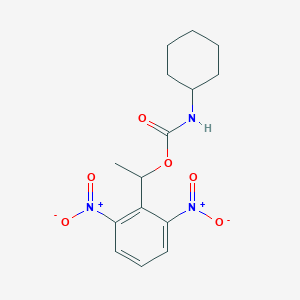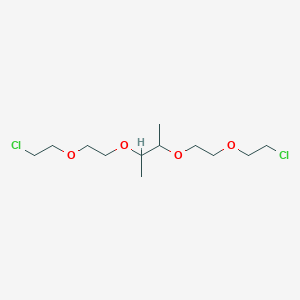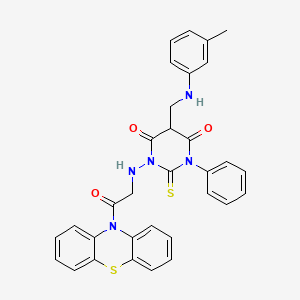
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl and acetyl groups. Key reagents used in these steps include:
Phenothiazine: The starting material for the synthesis.
3-Methylphenylamine: Used to introduce the methylphenyl group.
Acetyl chloride: Employed in the acetylation step.
Various catalysts and solvents: Such as hydrochloric acid, acetic acid, and organic solvents like dichloromethane.
The reaction conditions often involve controlled temperatures, typically ranging from room temperature to moderate heating, and specific pH levels to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key aspects of industrial production include:
Automated reaction systems: To ensure precise control over reaction conditions.
Purification techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Quality control measures: To ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield sulfoxides or sulfones.
Reduction: May produce alcohols or amines.
Scientific Research Applications
10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic, antihistaminic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to receptors: Such as dopamine or histamine receptors, which can modulate neurotransmitter activity.
Inhibition of enzymes: That are involved in metabolic pathways, potentially leading to therapeutic effects.
Interference with DNA/RNA: Affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10H-Phenothiazine, 10-(((tetrahydro-5-(((3-methylphenyl)amino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- include:
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic compound.
Thioridazine: Another antipsychotic drug with a similar structure.
Properties
CAS No. |
141177-48-2 |
|---|---|
Molecular Formula |
C32H27N5O3S2 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
5-[(3-methylanilino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C32H27N5O3S2/c1-21-10-9-11-22(18-21)33-19-24-30(39)35(23-12-3-2-4-13-23)32(41)37(31(24)40)34-20-29(38)36-25-14-5-7-16-27(25)42-28-17-8-6-15-26(28)36/h2-18,24,33-34H,19-20H2,1H3 |
InChI Key |
QQPNNBVYGXYDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


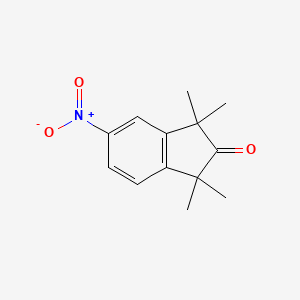
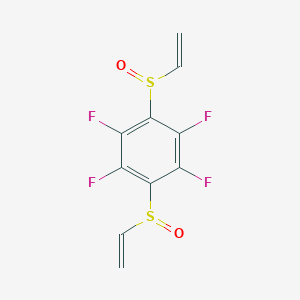
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

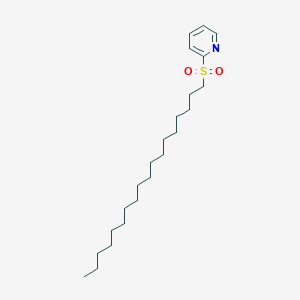
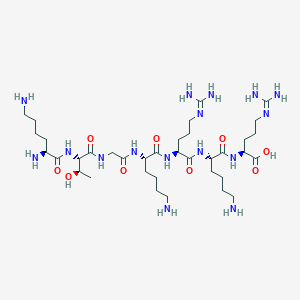
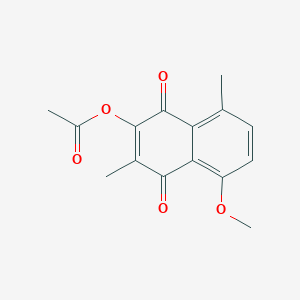
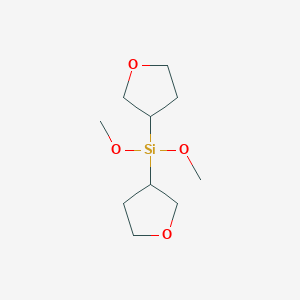
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)

